2,2-Dichloroethenyl trichloroacetate
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Overview
Description
2,2-Dichloroethenyl trichloroacetate is a chemical compound known for its unique structure and properties. It is a derivative of trichloroacetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloroethenyl trichloroacetate can be synthesized through the chlorination of acetic acid in the presence of a suitable catalyst such as red phosphorus. This reaction is known as the Hell–Volhard–Zelinsky halogenation. The reaction proceeds as follows:
CH3COOH+3Cl2→CCl3COOH+3HCl
Another method involves the oxidation of trichloroacetaldehyde to produce trichloroacetic acid, which can then be esterified to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination of acetic acid using chlorine gas and a catalyst. The reaction is carried out at elevated temperatures (140–160 °C) to ensure complete chlorination. The crude product is then purified through melt crystallization and further recrystallization steps to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethenyl trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it back to acetic acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine gas for chlorination, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include trichloroacetic acid, acetic acid derivatives, and various substituted compounds depending on the reagents used .
Scientific Research Applications
2,2-Dichloroethenyl trichloroacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dichloroethenyl trichloroacetate involves its strong acidic nature, which allows it to precipitate proteins and nucleic acids by disrupting their structure. The compound’s three chlorine atoms play a crucial role in its reactivity, making it effective in various chemical and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Trichloroacetic Acid: A strong acid used in similar applications, but with different reactivity due to the absence of the ethenyl group.
Dichloroacetic Acid: Another derivative of acetic acid with two chlorine atoms, used in similar biochemical applications.
Trichloroacetyl Chloride: A related compound used in organic synthesis, but with different reactivity due to the presence of the acyl chloride group.
Uniqueness
2,2-Dichloroethenyl trichloroacetate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trichloroacetic acid derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
61843-97-8 |
---|---|
Molecular Formula |
C4HCl5O2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2,2-dichloroethenyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4HCl5O2/c5-2(6)1-11-3(10)4(7,8)9/h1H |
InChI Key |
IGIHEHIIPZWCTI-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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